1-Phenyl-1,2-propanedione 1-Phenyl-1,2-propanedione 1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene.
Brand Name: Vulcanchem
CAS No.: 579-07-7
VCID: VC21199909
InChI: InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
SMILES: CC(=O)C(=O)C1=CC=CC=C1
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

1-Phenyl-1,2-propanedione

CAS No.: 579-07-7

Cat. No.: VC21199909

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1,2-propanedione - 579-07-7

Specification

Description 1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene.
CAS No. 579-07-7
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 1-phenylpropane-1,2-dione
Standard InChI InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
Standard InChI Key BVQVLAIMHVDZEL-UHFFFAOYSA-N
SMILES CC(=O)C(=O)C1=CC=CC=C1
Canonical SMILES CC(=O)C(=O)C1=CC=CC=C1
Boiling Point 103.00 to 105.00 °C. @ 14.00 mm Hg
Melting Point < 20 °C

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